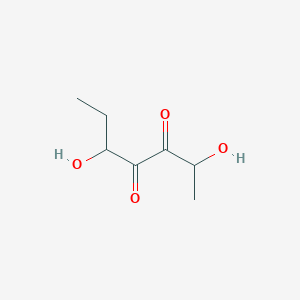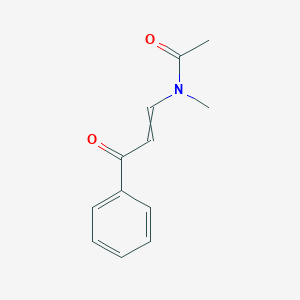
N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide is an organic compound with a unique structure that includes a phenyl group and an enone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide can be synthesized through a multi-step process. One common method involves the reaction of N-methylacetamide with 3-oxo-3-phenylprop-1-en-1-yl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. The compound’s enone moiety allows it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
- 3-methyl-1-[(1E)-3-oxo-3-phenyl-1-propenyl]pyridinium chloride
Uniqueness
N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide is unique due to its specific structural features, such as the enone moiety and the phenyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .
Propriétés
Numéro CAS |
61071-44-1 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
N-methyl-N-(3-oxo-3-phenylprop-1-enyl)acetamide |
InChI |
InChI=1S/C12H13NO2/c1-10(14)13(2)9-8-12(15)11-6-4-3-5-7-11/h3-9H,1-2H3 |
Clé InChI |
SPQUCXWVFOIRAA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)C=CC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)-](/img/structure/B14602357.png)



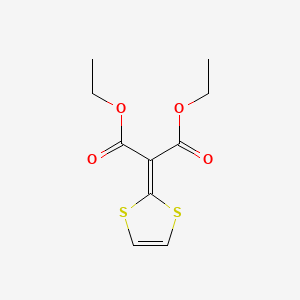
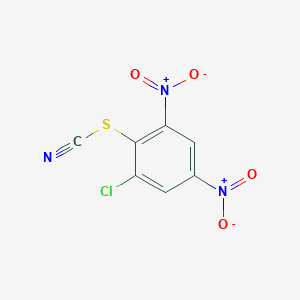

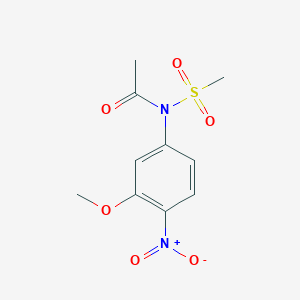


![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene](/img/structure/B14602420.png)
